molecular formula C10H17N5O B1517023 2-(4-amino-1H-pyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethan-1-one CAS No. 1152914-24-3

2-(4-amino-1H-pyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethan-1-one

カタログ番号: B1517023
CAS番号: 1152914-24-3
分子量: 223.28 g/mol
InChIキー: QNDAQWFPOYXJOB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Significance of Pyrazole-Piperazine Hybrid Scaffolds

The pyrazole-piperazine hybrid scaffold represents a cornerstone in contemporary medicinal chemistry, embodying the strategic fusion of two pharmacologically privileged structures. Pyrazole derivatives have established themselves as fundamental frameworks in drug development, with the pyrazole scaffold being widely utilized in medicinal chemistry and representing an important building block in the development of protein kinase inhibitors. The significance of this heterocyclic system is demonstrated by its presence in eight of the seventy-four small molecule protein kinase inhibitors approved by the United States Food and Drug Administration, including Avapritinib, Asciminib, Crizotinib, Encorafenib, Erdafitinib, Pralsetinib, Pirtobrutinib, and Ruxolitinib.

The piperazine moiety contributes equally significant pharmacological properties to the hybrid structure. Piperazine derivatives have attracted considerable attention due to their excellent activities across diverse therapeutic areas. These compounds have established themselves as important pharmacophores found in biologically active compounds spanning antifungal, antibacterial, antimalarial, antipsychotic, human immunodeficiency virus protease inhibitors, antidepressant, and antitumor applications. The medicinal value of piperazine derivatives is particularly significant among various heterocycles, as they possess various biological activities including anti-tubercular properties.

Table 1: Biological Activities of Pyrazole and Piperazine Components

Scaffold Primary Activities Therapeutic Applications Reference Compounds
Pyrazole Anti-inflammatory, Antimicrobial, Antitumor Protein kinase inhibition, Cancer therapy Celecoxib, Crizotinib
Piperazine Antifungal, Antibacterial, Antipsychotic Neurological disorders, Infectious diseases Various marketed drugs
Hybrid Systems Enhanced selectivity, Improved efficacy Multi-target therapy Novel drug candidates

The molecular hybridization concept underlying 2-(4-amino-1H-pyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethan-1-one exemplifies one of the effective chemotherapeutic agent production techniques that require the synthesis of two distinct bioactive units. This approach has proven particularly valuable in developing compounds with enhanced biological profiles compared to their individual components.

Recent research has demonstrated the exceptional potential of pyrazole-piperazine hybrids. Novel piperazine-chalcone hybrids and related pyrazoline derivatives have been designed and synthesized as potential vascular endothelial growth factor receptor-2 inhibitors, with enzyme inhibitory activity showing IC₅₀ values ranging from 0.57 micromolar to 1.48 micromolar. These findings underscore the pharmacological significance of combining these scaffolds in a single molecular framework.

Historical Context of Heterocyclic Compound Development

The development of heterocyclic compounds has followed a remarkable trajectory since the early nineteenth century, establishing the foundation for modern pharmaceutical chemistry. The history of heterocyclic chemistry began in the 1800s, coinciding with the broader development of organic chemistry. Several pivotal discoveries marked the early advancement of this field: in 1818, Brugnatelli isolated alloxan from uric acid; in 1832, Dobereiner produced furfural by treating starch with sulfuric acid; and in 1834, Runge obtained pyrrole through dry distillation of bones.

The term pyrazole was established by German chemist Ludwig Knorr in 1883, and in a classical method developed by German chemist Hans von Pechmann in 1898, pyrazole was synthesized from acetylene and diazomethane. This foundational work established the synthetic methodologies that continue to influence modern heterocyclic chemistry. Pyrazole itself has few direct applications, but many substituted pyrazoles have become commercially significant, with notable drugs containing pyrazole rings including celecoxib and the anabolic steroid stanozolol.

The twentieth century witnessed significant breakthroughs that highlighted the biological importance of heterocyclic compounds. In 1906, Friedlander synthesized indigo dye, demonstrating how synthetic chemistry could displace large agricultural industries. The discovery in 1951 of Chargaff's rules explained the role of heterocyclic compounds, specifically purines and pyrimidines, in the genetic code. These developments established heterocyclic compounds as fundamental to both synthetic chemistry and biological systems.

Table 2: Historical Milestones in Heterocyclic Chemistry

Year Discovery Scientist Significance
1818 Alloxan isolation Brugnatelli First heterocycle from biological source
1834 Pyrrole discovery Runge Foundation for five-membered heterocycles
1883 Pyrazole nomenclature Knorr Systematic classification of diazoles
1898 Pyrazole synthesis von Pechmann Classical synthetic methodology
1951 Genetic code elucidation Chargaff Biological significance established

The evolution of piperazine chemistry paralleled these developments, with piperazines establishing a distinguished history extending from their early discovery as important pharmacophores in chemotherapy. The recognition of heterocyclic compounds as fundamental structures for drug development led to intensive research into their synthetic accessibility, drug-like properties, and bioisosteric replacement functions.

Research Objectives and Knowledge Gaps

Contemporary research into 2-(4-amino-1H-pyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethan-1-one addresses several critical knowledge gaps in heterocyclic chemistry and pharmaceutical science. The primary research objective focuses on understanding the structure-activity relationships governing the biological properties of pyrazole-piperazine hybrid systems. Studies have shown that pyrazole derivatives can inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6, with compounds synthesized with similar structures demonstrating up to 85% inhibition at specific concentrations.

Current research efforts concentrate on elucidating the optimal synthetic routes for preparing this compound and understanding how reaction conditions influence yield and purity. The synthesis typically involves coupling a pyrazole derivative with a substituted piperazine via a ketone linker, with key steps including nucleophilic substitution reactions under basic conditions and piperazine functionalization through reductive amination or alkylation processes. Critical factors such as temperature control below 60 degrees Celsius prevent decomposition of the amino-pyrazole moiety, while anhydrous conditions minimize side reactions.

A significant knowledge gap exists in understanding the precise mechanism of action for this compound class. The mechanism of action is primarily dependent on interaction with specific biological targets, where the compound may function as an enzyme inhibitor by binding to active sites or allosteric sites of target enzymes, or as a receptor modulator by interacting with cell surface or intracellular receptors. Data from molecular docking studies may reveal binding affinities and modes of interaction with target proteins, but comprehensive mechanistic studies remain limited.

Table 3: Current Research Priorities and Knowledge Gaps

Research Area Current Understanding Knowledge Gaps Research Objectives
Synthesis Optimization Basic synthetic routes established Yield optimization protocols Develop scalable synthetic methods
Structure-Activity Limited structure-activity data Comprehensive relationship mapping Define optimal structural features
Mechanism of Action General target interactions known Precise binding mechanisms unclear Elucidate detailed molecular interactions
Biological Screening Preliminary activity data available Comprehensive activity profiles needed Systematic biological evaluation

The structural characterization of 2-(4-amino-1H-pyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethan-1-one requires advanced analytical techniques to resolve ambiguities in the regiochemistry of the pyrazole ring. Crystallographic studies may provide insights into bond lengths and angles, confirming the spatial arrangement of atoms within the molecule, while nuclear magnetic resonance spectroscopy can verify substitution patterns through coupling constants and chemical shifts.

Future research directions must address the development of comprehensive biological activity profiles for this compound class. Recent studies on related pyrazole-containing compounds have demonstrated significant anticancer activities, with compounds showing IC₅₀ values ranging from 1.26 to 3.22 micromolar against various cancer cell lines. However, systematic evaluation of 2-(4-amino-1H-pyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethan-1-one across diverse biological targets remains incomplete.

特性

IUPAC Name

2-(4-aminopyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5O/c1-13-2-4-14(5-3-13)10(16)8-15-7-9(11)6-12-15/h6-7H,2-5,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDAQWFPOYXJOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CN2C=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152914-24-3
Record name 2-(4-amino-1H-pyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

生物活性

The compound 2-(4-amino-1H-pyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethan-1-one , with the CAS number 1152914-24-3 , has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its molecular characteristics, synthesis, and various biological effects, supported by relevant studies and data.

Basic Information

  • Molecular Formula : C10H17N5O
  • Molecular Weight : 223.28 g/mol
  • IUPAC Name : 2-(4-amino-1H-pyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone
  • Physical Appearance : Powder
  • Purity : Typically around 95% .

Pharmacological Properties

The compound exhibits a range of biological activities, primarily attributed to its pyrazole moiety. Research indicates that pyrazole derivatives can possess anti-inflammatory, antimicrobial, antitumor, and anxiolytic effects.

Anti-inflammatory Activity

Studies have shown that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds synthesized with similar structures demonstrated up to 85% inhibition of TNF-α at specific concentrations .

Antimicrobial Activity

Research has indicated that compounds containing the pyrazole structure can exhibit significant antimicrobial properties against various pathogens. For example, pyrazole derivatives have been tested against Escherichia coli and Staphylococcus aureus, showing promising results .

Anxiolytic Effects

Recent studies have evaluated the anxiolytic-like effects of related compounds. For instance, a derivative was found to mediate its effects through benzodiazepine and nicotinic pathways in animal models, suggesting potential for treating anxiety disorders .

Summary of Research Findings

Activity Description Reference
Anti-inflammatoryInhibition of TNF-α and IL-6; potential use in inflammatory diseases
AntimicrobialEffective against E. coli and S. aureus; promising candidates for infections
AnxiolyticMediated through benzodiazepine pathways; tested in animal models

Case Study 1: Anti-inflammatory Activity

In a study evaluating novel pyrazole derivatives for anti-inflammatory activity, compounds similar to 2-(4-amino-1H-pyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone showed significant inhibition of inflammatory markers in vitro. The study highlighted the importance of substituents on the pyrazole ring in enhancing anti-inflammatory properties.

Case Study 2: Antimicrobial Efficacy

Another case study focused on the synthesis of various pyrazole derivatives and their antimicrobial efficacy against clinical strains of bacteria. Compounds were screened for activity against E. coli and S. aureus, with some exhibiting MIC values comparable to established antibiotics.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds similar to 2-(4-amino-1H-pyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethan-1-one exhibit potential anticancer properties. The pyrazole moiety is known for its ability to inhibit specific kinases involved in cancer cell proliferation. For instance, derivatives of pyrazole have been synthesized and tested for their efficacy against various cancer cell lines, showing promising results in inhibiting tumor growth and inducing apoptosis .

Antimicrobial Properties
Research has also highlighted the antimicrobial potential of this compound. The incorporation of piperazine into its structure enhances its activity against a range of bacterial strains. In vitro studies have demonstrated that the compound exhibits significant antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Neuropharmacological Applications
The piperazine ring is associated with neuroactive properties, suggesting that 2-(4-amino-1H-pyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethan-1-one may have applications in treating neurological disorders. Preliminary studies indicate that it could modulate neurotransmitter systems, potentially offering therapeutic avenues for conditions such as anxiety and depression .

Agricultural Science

Pesticide Development
The compound's structural characteristics allow it to interact with biological systems effectively, making it a candidate for developing new pesticides. Research has shown that similar compounds can disrupt pest metabolism or reproduction, providing a basis for exploring its use in crop protection strategies .

Herbicide Activity
There is ongoing research into the herbicidal properties of pyrazole derivatives. The unique chemical structure of 2-(4-amino-1H-pyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethan-1-one may allow it to inhibit specific enzymes in plants, thereby controlling weed growth without harming crops .

Material Science

Polymer Chemistry
In material science, this compound can be utilized as a building block for synthesizing novel polymers with enhanced properties. The ability to form cross-links through its functional groups can lead to materials with improved mechanical strength and thermal stability, making it suitable for various industrial applications .

Nanotechnology Applications
The incorporation of this compound into nanomaterials is being explored due to its potential to enhance the properties of nanoparticles used in drug delivery systems. Its ability to interact with biological membranes may facilitate the transport of therapeutic agents across cellular barriers .

Summary Table of Applications

Application AreaSpecific Use CasesResearch Findings
Medicinal ChemistryAnticancer agents, antimicrobial agentsEffective against cancer cell lines; significant antibacterial activity
Agricultural SciencePesticides, herbicidesDisrupts pest metabolism; inhibits weed growth
Material SciencePolymer synthesis, nanotechnologyEnhances mechanical strength; improves drug delivery systems

類似化合物との比較

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Structural Differences Key Properties/Applications References
2-(4-Amino-1H-pyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethan-1-one Reference compound with 4-methylpiperazine and 4-aminopyrazole. Potential CNS applications (inferred from piperazine analogs in MAO-B/AChE inhibitor studies).
2-(4-Amino-1H-pyrazol-1-yl)-1-(piperidin-1-yl)ethan-1-one Piperidine replaces 4-methylpiperazine. Reduced basicity compared to methylpiperazine; may alter blood-brain barrier penetration.
1-(4-(4-Methylpiperazin-1-yl)phenyl)ethan-1-one Methylpiperazine attached to phenyl ring instead of pyrazole. Demonstrates role of heterocycles in target binding; phenyl groups enhance lipophilicity.
1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one Chlorophenyl replaces methylpiperazine; pyrazole lacks amino group. Electron-withdrawing Cl group may improve metabolic stability but reduce solubility.
1-(4-(tert-butyl)phenyl)-2-(4-methylpiperazin-1-yl)-2-(pyridin-2-yl)ethan-1-one Additional pyridinyl group introduces aromatic stacking potential. Enhanced π-π interactions in protein binding; tert-butyl increases steric bulk.
4-(1H-Pyrazol-4-yl)-1-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one Extended butanone linker; trifluoromethylphenyl enhances hydrophobicity. Likely improved membrane permeability due to fluorinated group.

Key Observations :

Impact of Piperazine vs. Piperidine :

  • The 4-methylpiperazine group in the target compound enhances solubility and basicity compared to piperidine analogs, which lack the methyl group and tertiary amine .
  • Piperazine derivatives are common in CNS drugs due to their ability to cross the blood-brain barrier .

Pyridinyl or triazole substituents (e.g., in ) introduce additional hydrogen-bond acceptors, critical for kinase or enzyme inhibition .

Physicochemical Modifications :

  • Electron-withdrawing groups (e.g., Cl, CF₃) in analogs improve metabolic stability but may reduce aqueous solubility .
  • Bulky substituents (e.g., tert-butyl) can hinder binding in sterically restricted active sites but improve selectivity .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for analogs, such as nucleophilic substitution between activated ketones and amines (e.g., 1-(4-fluorophenyl)ethan-1-one + 4-methylpiperazine at 140°C) .

Research Findings and Gaps

  • Computational Predictions : Molecular modeling (e.g., docking studies) could elucidate interactions with targets like kinases or GPCRs, leveraging the compound’s dual heterocyclic motifs.
  • Experimental Data Needed :
    • Comparative IC₅₀ values against similar compounds.
    • Pharmacokinetic studies (e.g., solubility, logP, plasma stability).

準備方法

Pyrazole Ring Construction and Amination

The pyrazole core is typically synthesized via cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds or their equivalents. Amination at the 4-position can be achieved by selective substitution or reduction of appropriate precursors.

  • Common synthetic routes include condensation of hydrazine derivatives with β-ketoesters or diketones to yield the pyrazole ring system.
  • Amino substitution at the 4-position is introduced either by direct amination or via precursor intermediates bearing leaving groups replaced by amino groups.

Example Synthetic Route

A plausible synthetic route based on retrosynthetic analysis and literature precedents is as follows:

Step Reaction Reagents/Conditions Yield/Notes
1 Pyrazole formation Hydrazine hydrate + β-ketoester, reflux High yield; forms 4-amino-1H-pyrazole core
2 Ethanone linker introduction Reaction with chloroacetyl chloride or α-haloketone Moderate to high yield; forms 2-(4-amino-1H-pyrazol-1-yl)ethanone intermediate
3 Piperazine coupling Nucleophilic substitution with 4-methylpiperazine, base (e.g., triethylamine), solvent (e.g., ethanol or DCM) Good yield; forms target compound

This sequence is consistent with general methodologies for pyrazole derivatives functionalization and piperazine coupling.

Detailed Research Findings on Preparation

Reaction Conditions and Catalysts

  • The coupling reactions are often performed in polar aprotic solvents such as dichloromethane (DCM) or ethanol to enhance nucleophilicity and solubility.
  • Bases like triethylamine or diisopropylethylamine (DIPEA) are used to neutralize acid byproducts and promote substitution reactions.
  • In some cases, activating agents such as carbodiimides (EDCI) and coupling additives like 1-hydroxybenzotriazole (HOBt) are employed to improve yields and selectivity.

Purification and Characterization

  • The crude product is typically purified by recrystallization or chromatographic techniques.
  • Characterization is confirmed by spectroscopic methods including 1H NMR, 13C NMR, and mass spectrometry. Key signals include pyrazole proton resonances and piperazine methylene groups.

Comparative Data Table of Preparation Parameters

Parameter Typical Conditions Comments
Solvent Ethanol, DCM, THF Solvent choice affects solubility and reaction rate
Temperature Room temperature to reflux Mild conditions preferred to avoid decomposition
Base Triethylamine, DIPEA Neutralizes acid, facilitates nucleophilic substitution
Catalyst Sometimes Pd-based (for Suzuki-type coupling) Not always required for this compound but used in related heterocyclic syntheses
Yield 70-90% overall Depends on step and purification efficiency
Purity ~95% after purification Confirmed by HPLC and NMR

Advanced Synthetic Insights

  • Recent advances in heterocyclic chemistry suggest that one-pot and multi-component reactions could streamline the synthesis of such pyrazole-piperazine hybrids, reducing steps and improving atom economy.
  • Use of microwave-assisted synthesis and flow chemistry techniques may further enhance reaction rates and yields, though specific reports on this compound are limited.
  • Palladium-catalyzed cross-coupling (Suzuki-type) reactions are valuable in constructing pyrazole derivatives with aryl substituents; however, for the target compound, simpler nucleophilic substitution routes are more common and cost-effective.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(4-amino-1H-pyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethan-1-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound’s synthesis likely involves coupling a pyrazole derivative with a substituted piperazine via a ketone linker. Key steps include:
  • Nucleophilic substitution : Reacting 4-amino-1H-pyrazole with a halogenated ethanone intermediate under basic conditions (e.g., K₂CO₃ in DMF at reflux) .
  • Piperazine functionalization : Introducing the 4-methylpiperazine group via reductive amination or alkylation, using NaBH₄ or LiAlH₄ for reduction .
  • Critical factors : Temperature control (<60°C) prevents decomposition of the amino-pyrazole moiety, while anhydrous conditions minimize side reactions. Yield optimization requires stoichiometric balancing of reactive groups (e.g., 1:1 molar ratio of pyrazole to ethanone intermediate) .

Q. How can structural characterization (e.g., NMR, XRD) resolve ambiguities in the regiochemistry of the pyrazole ring?

  • Methodological Answer :
  • X-ray crystallography : Resolves bond angles and confirms the position of substituents. For example, C–N bond lengths in pyrazole rings (typically 1.32–1.37 Å) distinguish between 1H- and 2H-tautomers .
  • ¹H NMR : Coupling constants (e.g., J = 2–3 Hz for adjacent protons in pyrazole) and chemical shifts (δ 6.5–7.5 ppm for aromatic protons) verify substitution patterns .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 263 for C₁₁H₁₇N₅O) confirm the intact structure .

Advanced Research Questions

Q. How do electronic effects of the 4-amino group in the pyrazole ring influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-donating 4-amino group activates the pyrazole ring for electrophilic substitution but may deactivate it in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Strategies include:
  • Protection/deprotection : Temporarily converting the amino group to an acetamide (using Ac₂O) to modulate reactivity .
  • Catalyst optimization : Employing Pd(OAc)₂ with bulky phosphine ligands (e.g., XPhos) to enhance coupling efficiency .
  • Computational modeling : DFT calculations predict charge distribution and guide reagent selection .

Q. What strategies mitigate contradictions in biological activity data (e.g., antibacterial vs. antifungal efficacy) across structurally similar analogs?

  • Methodological Answer : Contradictions often arise from subtle structural variations. Resolve via:
  • SAR studies : Compare analogs with systematic substitutions (e.g., halogen vs. methoxy groups). For example, 4-chloro derivatives (MIC = 8 µg/mL against S. aureus) show higher antibacterial activity than 4-methoxy analogs (MIC = 32 µg/mL) .
  • Membrane permeability assays : Measure logP values (e.g., 2.1 vs. 1.5) to correlate hydrophobicity with antifungal activity .
  • Enzyme inhibition profiling : Test against target enzymes (e.g., CYP51 for antifungals) to isolate mechanistic differences .

Q. How can crystallization conditions be optimized to obtain high-quality single crystals for XRD analysis?

  • Methodological Answer :
  • Solvent selection : Use mixed solvents (e.g., ethanol/dichloromethane) to slow nucleation.
  • Temperature gradient : Gradual cooling (0.5°C/hour) from 40°C to 4°C reduces defects .
  • Additives : Trace amounts of ethyl acetate (1% v/v) improve crystal lattice stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-amino-1H-pyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-(4-amino-1H-pyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethan-1-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。